molecular formula C24H54SSi3 B14358722 Hexa-t-butylthiatrisiletane CAS No. 93194-14-0

Hexa-t-butylthiatrisiletane

Katalognummer: B14358722
CAS-Nummer: 93194-14-0
Molekulargewicht: 459.0 g/mol
InChI-Schlüssel: FYTBAKJGZHQIJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexa-t-butylthiatrisiletane is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexa-t-butylthiatrisiletane can be synthesized through a series of organometallic reactions. One common method involves the reaction of tert-butyl lithium with silicon tetrachloride, followed by the introduction of sulfur to form the desired compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reactants.

Analyse Chemischer Reaktionen

Types of Reactions: Hexa-t-butylthiatrisiletane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state, such as forming thiols.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Hexa-t-butylthiatrisiletane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

Hexa-t-butylthiatrisiletane can be compared with other similar compounds, such as Hexa-t-butylselenatrisiletane and Hexa-t-butylgermatrisiletane. These compounds share similar structural features but differ in the central heteroatom (selenium or germanium instead of sulfur). The uniqueness of this compound lies in its specific reactivity and stability, which can be advantageous in certain applications.

Vergleich Mit ähnlichen Verbindungen

  • Hexa-t-butylselenatrisiletane
  • Hexa-t-butylgermatrisiletane

Eigenschaften

CAS-Nummer

93194-14-0

Molekularformel

C24H54SSi3

Molekulargewicht

459.0 g/mol

IUPAC-Name

2,2,3,3,4,4-hexatert-butylthiatrisiletane

InChI

InChI=1S/C24H54SSi3/c1-19(2,3)26(20(4,5)6)25-27(21(7,8)9,22(10,11)12)28(26,23(13,14)15)24(16,17)18/h1-18H3

InChI-Schlüssel

FYTBAKJGZHQIJN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si]1([Si](S[Si]1(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.